molecular formula C9H6BrNO B1334057 3-Bromobenzoylacetonitrile CAS No. 70591-86-5

3-Bromobenzoylacetonitrile

Cat. No. B1334057
Key on ui cas rn: 70591-86-5
M. Wt: 224.05 g/mol
InChI Key: VBFNSHGLANEMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06316466B1

Procedure details

n-Butyllithium (214 ml, 340 mmol, 1.6 M solution in hexane) was added dropwise to a solution of acetonitrile (23.8 ml, 460 mmol) in dry tetrahydrofuran (1000 ml) at −78° C. After stirring the reaction mixture for 20 min., a solution of 4-bromobenzoyl chloride in dry tetrahydrofuran (50 ml) was added dropwise over 20 min. After 1 h, saturated ammonium chloride was added (200 ml) and the reaction mixture was allowed to warm to room temperature. The product was extracted into ether and washed with 1N hydrochloric acid (400 ml). The organics were removed in vacuo and the residue was redissolved in ethyl acetate. Ammonium hydroxide was added to give a solid which was filtered, redissolved in ethyl acetate and washed with 2 N hydrochloric acid. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to give 2-(3-bromobenzoyl)-acetonitrile (16.6 g) as a solid.
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.[C:6](#[N:8])[CH3:7].[Br:9]C1C=CC(C(Cl)=O)=CC=1.[Cl-].[NH4+].[O:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>>[Br:9][C:22]1[CH:23]=[C:24]([CH:1]=[CH:2][CH:3]=1)[C:25]([CH2:7][C:6]#[N:8])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
214 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
1000 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
WASH
Type
WASH
Details
washed with 1N hydrochloric acid (400 ml)
CUSTOM
Type
CUSTOM
Details
The organics were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
Ammonium hydroxide was added
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was filtered
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 2 N hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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